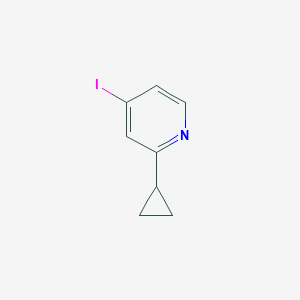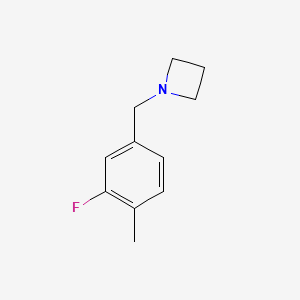
1-(3-Fluoro-4-methylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of a fluoro and methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylbenzyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but requires precise control of reaction conditions due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation and solid support systems to enhance reaction efficiency and yield . This method allows for the rapid generation of azetidines with high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-4-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding azetidine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced azetidine derivatives.
Substitution: The fluoro and methyl groups on the benzyl moiety can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methylbenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and the presence of the fluoro and methyl groups enhance its binding affinity to specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: A naturally occurring azetidine with significant biological activity.
3-Fluoroazetidine: A structurally similar compound with a fluoro group on the azetidine ring.
Uniqueness: 1-(3-Fluoro-4-methylbenzyl)azetidine stands out due to the specific positioning of the fluoro and methyl groups on the benzyl moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C11H14FN |
|---|---|
Peso molecular |
179.23 g/mol |
Nombre IUPAC |
1-[(3-fluoro-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
Clave InChI |
WUSSAOYTBBJQKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN2CCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


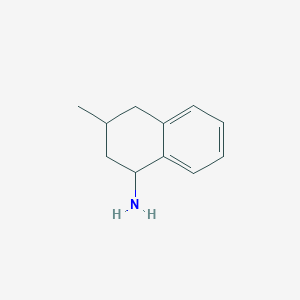

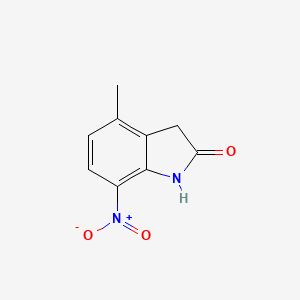
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)

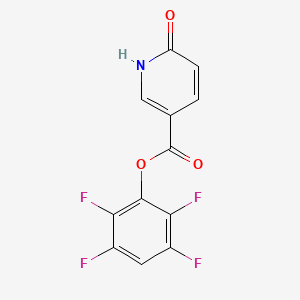
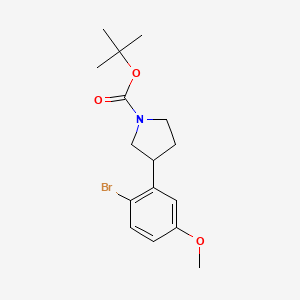
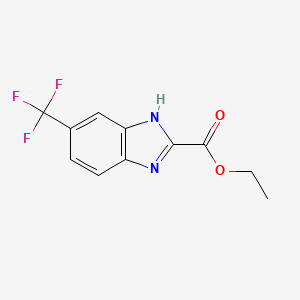
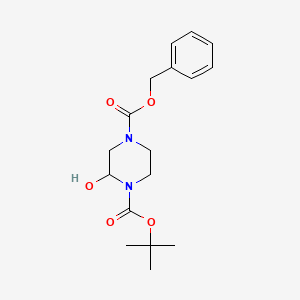

![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
